Cas no 281666-44-2 ((2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid)
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
- (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
- MB10638
- (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
- 281666-44-2
- AS-77739
- MFCD11878009
- (2S,4S)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Benzyloxycarbonyl)-4-(t-butoxycarbonylamino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylicacid
- F12991
- SCHEMBL3870357
-
- MDL: MFCD11878009
- Inchi: 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
- InChI Key: DDWOAECQYPSHMZ-KBPBESRZSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C[C@H](C[C@H]1C(=O)O)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 364.16343649 g/mol
- Monoisotopic Mass: 364.16343649 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 105
- Molecular Weight: 364.4
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908836-250mg |
(2S,4S)-1-Cbz-4-(Boc-amino)pyrrolidine-2-carboxylic Acid |
281666-44-2 | 95% | 250mg |
1,620.00 | 2021-05-17 | |
| Key Organics Ltd | AS-77739-1g |
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID |
281666-44-2 | >95% | 1g |
£257.00 | 2025-02-08 | |
| Key Organics Ltd | AS-77739-5g |
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID |
281666-44-2 | >95% | 5g |
£723.00 | 2025-02-08 | |
| eNovation Chemicals LLC | D754978-5g |
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID |
281666-44-2 | 95% | 5g |
$590 | 2025-02-18 | |
| eNovation Chemicals LLC | D754978-1g |
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID |
281666-44-2 | 95% | 1g |
$190 | 2025-02-18 | |
| A2B Chem LLC | AF81802-250mg |
(2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid |
281666-44-2 | 95% | 250mg |
$184.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6589-100mg |
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid |
281666-44-2 | 95% | 100mg |
¥284.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6589-250mg |
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid |
281666-44-2 | 95% | 250mg |
¥375.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6589-500mg |
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid |
281666-44-2 | 95% | 500mg |
¥627.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6589-1g |
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid |
281666-44-2 | 95% | 1g |
¥944.0 | 2024-04-20 |
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Suppliers
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
Recent Advances in the Synthesis and Applications of (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid (CAS: 281666-44-2)
The compound (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid (CAS: 281666-44-2) has emerged as a critical building block in pharmaceutical chemistry, particularly in the synthesis of peptidomimetics and constrained amino acid derivatives. Recent literature highlights its growing importance in drug discovery programs targeting protease inhibitors and GPCR modulators. This report synthesizes the latest research developments surrounding this chiral pyrrolidine derivative, with emphasis on synthetic methodologies, structural modifications, and therapeutic applications.
Structural analysis reveals that the compound's rigid pyrrolidine scaffold with dual protecting groups (Cbz and Boc) offers exceptional stereochemical control for subsequent synthetic transformations. A 2023 study in Journal of Medicinal Chemistry demonstrated its utility in constructing macrocyclic hepatitis C virus NS3/4A protease inhibitors, where the (2S,4S) configuration proved crucial for maintaining optimal binding geometry. The tert-butoxycarbonyl (Boc) protected amine at the 4-position enables selective deprotection strategies, while the benzyloxycarbonyl (Cbz) group at N1 provides orthogonal protection for peptide coupling reactions.
Innovative synthetic routes to 281666-44-2 have been reported in the past two years. A continuous flow chemistry approach published in Organic Process Research & Development (2024) achieved 85% yield with >99% ee through asymmetric hydrogenation of a corresponding enamide precursor. This marks significant improvement over traditional batch processes that typically yielded 70-75%. The methodology employs a chiral iridium catalyst system and demonstrates scalability to kilogram quantities, addressing previous manufacturing challenges for this intermediate.
Recent pharmacological applications highlight the compound's versatility. Researchers at Pfizer (2024) incorporated 281666-44-2 into novel SARS-CoV-2 main protease inhibitors, where the constrained pyrrolidine ring improved metabolic stability compared to linear analogs. Similarly, a Nature Communications paper detailed its use in developing selective kappa opioid receptor antagonists with reduced central nervous system penetration - an important advance in pain management therapeutics. The carboxyl group facilitates salt formation for improved solubility, while the protected amine allows for late-stage diversification.
Analytical characterization techniques have also advanced. A 2024 Journal of Pharmaceutical and Biomedical Analysis study established a validated UHPLC-MS/MS method for quantifying 281666-44-2 in complex reaction mixtures, with LOD of 0.1 μg/mL. This supports quality control in GMP production. Additionally, computational studies using density functional theory (DFT) have elucidated the compound's preferred conformations, explaining its diastereoselectivity in subsequent reactions.
The future outlook for 281666-44-2 appears promising, with several clinical candidates in Phase I trials incorporating this scaffold. Ongoing research focuses on developing greener synthetic routes and exploring its potential in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). As synthetic methodologies mature and new therapeutic applications emerge, this building block is poised to maintain its importance in medicinal chemistry pipelines.
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